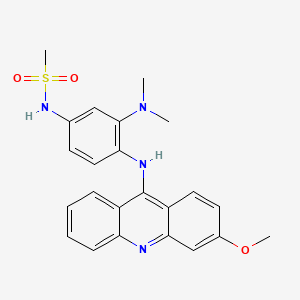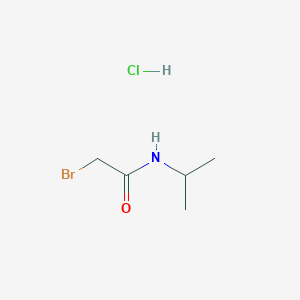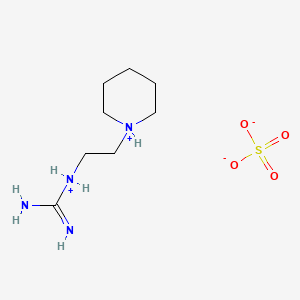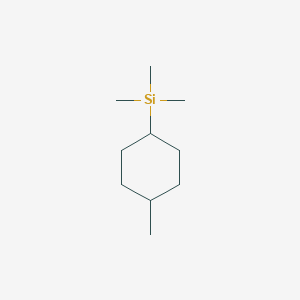
Trimethyl(4-methylcyclohexyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-methylcyclohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 4-methylcyclohexyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silane by-products.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Features a phenyl group in place of the cyclohexyl group.
Uniqueness: Trimethyl(4-methylcyclohexyl)silane is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials.
Properties
CAS No. |
103859-33-2 |
|---|---|
Molecular Formula |
C10H22Si |
Molecular Weight |
170.37 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexyl)silane |
InChI |
InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
CNUSZXBZUWJKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
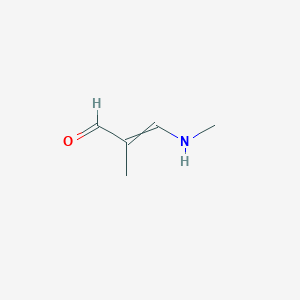
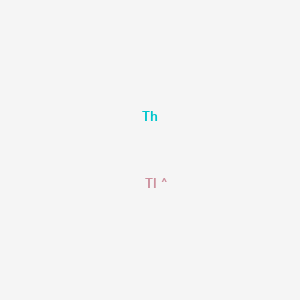
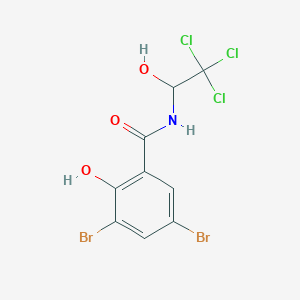
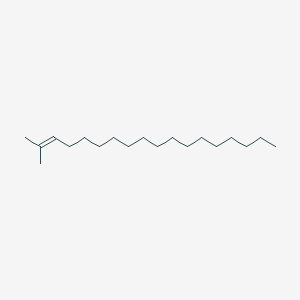
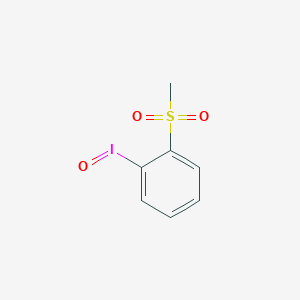
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
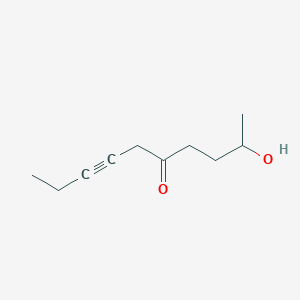
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
